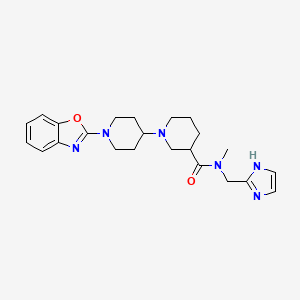

![molecular formula C16H19N3O2 B5314121 N-(4-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5314121.png)

N-(4-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(4-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea" falls into the class of urea derivatives, which are known for their wide range of applications in pharmaceuticals, agriculture, and material science due to their versatile chemical and physical properties. This response focuses on the scientific research aspects of synthesis, molecular structure, chemical reactions, and properties of this compound, excluding applications, drug use and dosage, and side effects.

Synthesis Analysis

The synthesis of urea derivatives, including "N-(4-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea," often involves the reaction of amines with isocyanates or carbonyl compounds under various conditions. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as an effective method for the synthesis of ureas from carboxylic acids, providing a one-pot conversion with good yields and without racemization under mild conditions. This method is compatible with common N-protecting groups and environmentally friendly due to the recyclability of byproducts (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives can significantly influence their chemical reactivity and physical properties. The association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has been studied, revealing the impact of classical substituent effects on complex formation. The breaking of the intramolecular hydrogen bond in urea derivatives is a crucial step for complex formation, as confirmed by quantum chemical calculations and NMR spectroscopic titrations (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Urea derivatives participate in a variety of chemical reactions, contributing to their broad utility. Directed lithiation of urea derivatives and subsequent reactions with various electrophiles yield highly substituted products, demonstrating the chemical versatility of these compounds. This process allows for precise functionalization at specific positions on the molecule, enabling the synthesis of a wide array of derivatives with tailored properties (Smith et al., 2013).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are pivotal for their application in various fields. The crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, for example, highlights the complexity that simple molecules can exhibit in the solid state, with five symmetry-independent molecules forming a unique and complicated structure. Such studies underscore the importance of understanding the physical characteristics of these compounds (Kumar et al., 2000).

Eigenschaften

IUPAC Name |

1-(4-ethoxyphenyl)-3-(1-pyridin-4-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-3-21-15-6-4-14(5-7-15)19-16(20)18-12(2)13-8-10-17-11-9-13/h4-12H,3H2,1-2H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWNHZNFUHNITN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

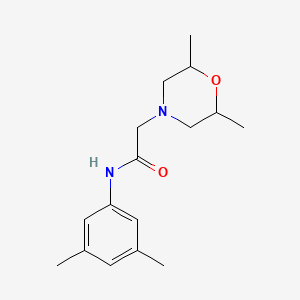

![(4aS*,8aR*)-6-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5314042.png)

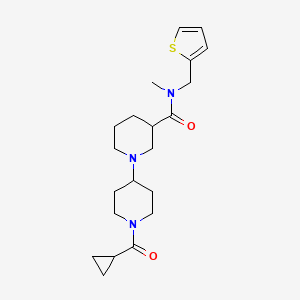

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5314058.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B5314061.png)

![N-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5314077.png)

![2,3,6,7,8,9-hexahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine](/img/structure/B5314089.png)

![1-(4-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5314096.png)

![2-(allylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314112.png)

![N-allyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5314114.png)

![4-{[4-hydroxy-5-oxo-2-phenyl-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5314133.png)

![N-[(2-phenoxypyridin-3-yl)methyl]-3-(1H-tetrazol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B5314143.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5314144.png)